molecular formula C15H12ClN5OS B11657636 (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657636
M. Wt: 345.8 g/mol
InChI Key: AVCHFTQRWGJCLI-GIJQJNRQSA-N
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Description

“(E)-3-(5-chlorothiophen-2-yl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound with a distinctive structure. Let’s break down its name:

    (E)-3-(5-chlorothiophen-2-yl): This part of the compound contains a chlorothiophene ring, which contributes to its aromatic character.

    N’-(1-(pyridin-4-yl)ethylidene): The pyridine moiety is attached to the central carbon atom, forming an imine linkage.

    1H-pyrazole-5-carbohydrazide: The core structure features a pyrazole ring with a hydrazide functional group.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:

    Heterocyclization Method: A reaction between a chlorothiophene derivative and a pyrazole carbohydrazide under suitable conditions can yield the desired compound.

    Hydrazine Addition: Another method involves adding hydrazine to a pyrazole aldehyde or ketone, followed by cyclization.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods. These may involve continuous flow processes, solid-phase synthesis, or microwave-assisted reactions.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield intermediates or derivatives with altered properties.

    Substitution: Substituents on the thiophene or pyridine rings can be replaced, affecting reactivity.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Major Products:: The specific products depend on reaction conditions and substituents. Potential products include imines, hydrazones, and derivatives of the pyrazole ring.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Incorporated into functional materials due to its unique structure.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

: Example reference. : Another reference.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H12ClN5OS/c1-9(10-4-6-17-7-5-10)18-21-15(22)12-8-11(19-20-12)13-2-3-14(16)23-13/h2-8H,1H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

AVCHFTQRWGJCLI-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=NC=C3

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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